molecular formula C22H22N4O4S B4050415 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 371128-15-3

6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B4050415
CAS No.: 371128-15-3
M. Wt: 438.5 g/mol
InChI Key: RHALDMDMBKKXDS-UHFFFAOYSA-N
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Description

IUPAC Name: 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one Molecular Formula: C₂₂H₂₂N₄O₄S CAS Number: 606957-56-6

This compound belongs to the triazatricyclo class, characterized by a tricyclic core fused with imino, sulfonyl, and methoxyethyl substituents. Its structural complexity confers diverse biological activities, including antimicrobial and enzyme inhibitory properties, as noted in pharmacological studies . The sulfonyl group at the 5-position and methoxyethyl side chain at the 7-position are critical for its interactions with molecular targets .

Properties

IUPAC Name

6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-6-8-16(9-7-14)31(28,29)18-13-17-21(25(19(18)23)11-12-30-3)24-20-15(2)5-4-10-26(20)22(17)27/h4-10,13,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHALDMDMBKKXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371128-15-3
Record name 2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazatricyclo framework, followed by the introduction of the imino, methoxyethyl, methyl, and sulfonyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in the laboratory, but with modifications to accommodate larger quantities and ensure cost-effectiveness. Industrial methods may also include continuous flow processes and the use of automated equipment to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Biological Activity Reference
Target Compound C₂₂H₂₂N₄O₄S 5-(4-methylphenyl)sulfonyl; 7-(2-methoxyethyl) Antimicrobial, enzyme inhibition
Ethyl 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo C₂₅H₂₉N₅O₃ Oxolan group at N-position Enhanced solubility due to polar oxolan
Ethyl 11-methyl-6-(4-nitrobenzoyl)imino C₂₅H₂₆N₄O₃ Nitrobenzoyl group at 6-position Increased reactivity in electrophilic substitutions
6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(4-methylphenyl)methyl C₂₇H₃₁N₅O₃ Bulky 4-methoxyphenyl ethyl chain Reduced membrane permeability
6-imino-5-(4-chlorophenyl)sulfonyl-7-prop-2-enyl C₂₃H₁₉ClN₄O₃S Chlorophenyl sulfonyl; allyl group Anticancer activity via DNA intercalation
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl C₂₀H₁₇FN₄O₃S Fluorophenyl sulfonyl; ethyl group Improved pharmacokinetics in oncology models
6-imino-7-(3-methoxypropyl)-13-methyl-N-(1-phenylethyl) C₂₅H₂₇N₅O₃ Methoxypropyl substituent; phenylethyl chain Enhanced receptor binding affinity

Table 2: Molecular Properties of Select Analogs

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 454.5 3.1 7 6
Ethyl 6-(4-fluorobenzoyl)imino 478.5 2.8 8 8
7-ethyl-5-(4-fluorophenyl)sulfonyl 412.4 3.5 6 3
5-(4-chlorophenyl)sulfonyl-7-prop-2-enyl 474.9 4.0 6 5

Discussion

The target compound’s 2-methoxyethyl group distinguishes it from analogs with longer alkyl chains (e.g., 3-methoxypropyl in ), reducing steric hindrance and improving diffusion across biological membranes. Conversely, the 4-methylphenyl sulfonyl group provides moderate electron-withdrawing effects compared to halogenated variants (e.g., 4-chlorophenyl in ), which may explain its balanced efficacy and toxicity profile. Notably, fluorinated analogs (e.g., ) exhibit superior target selectivity in kinase inhibition but require higher synthetic complexity.

Biological Activity

The compound 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse functional groups. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups such as imino, methoxyethyl, methyl, and sulfonyl groups. Its molecular formula is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S with a molecular weight of approximately 422.5 g/mol. The IUPAC name provides insight into its intricate framework that may influence its biological interactions.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors (e.g., muscarinic receptors), potentially leading to altered signaling pathways associated with neurotransmission and other physiological processes.
  • DNA Interaction : Its structure suggests possible intercalation with DNA, influencing replication and transcription processes.

Biological Activity

Research indicates that compounds similar to 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl have shown promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : Analogous compounds have exhibited cytotoxic effects on cancer cell lines in vitro.
  • Neurological Effects : Some derivatives have been investigated for their role in modulating neurotransmitter systems, showing potential in treating neurological disorders.

Case Studies

Several studies have investigated the biological activities of compounds within the same class:

  • Study on Antimicrobial Activity : A derivative demonstrated significant antibacterial effects against Gram-positive bacteria in vitro (PubMed ID: 13678406) .
CompoundActivityReference
6-Imino Derivative AAntibacterial
6-Imino Derivative BCytotoxic against cancer cells
  • Neuropharmacological Study : Another study highlighted the compound's agonist activity at muscarinic receptors, suggesting therapeutic potential for conditions like schizophrenia (PubMed ID: 13678406) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 2
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

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